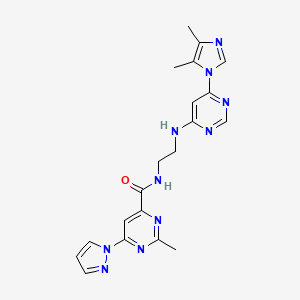![molecular formula C5H11NO4S B2831705 4-[(Methylsulfonyl)amino]butanoic acid CAS No. 887842-00-4](/img/structure/B2831705.png)
4-[(Methylsulfonyl)amino]butanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[(Methylsulfonyl)amino]butanoic acid is a chemical compound with the molecular formula C5H11NO4S . It has a molecular weight of 181.21 . The compound is used for proteomics research .
Molecular Structure Analysis
The InChI code for 4-[(Methylsulfonyl)amino]butanoic acid is 1S/C5H11NO4S/c1-10(8,9)6-3-2-4-5(7)8/h2-4H2,1H3,(H,7,8) . This code provides a specific representation of the molecule’s structure.Physical And Chemical Properties Analysis
The predicted melting point of 4-[(Methylsulfonyl)amino]butanoic acid is 120.38° C, and its predicted boiling point is approximately 373.3° C at 760 mmHg . The compound has a predicted density of approximately 1.3 g/cm^3 and a refractive index of n 20D 1.49 .Aplicaciones Científicas De Investigación
Nutritional Bioefficacy
- Methionine Sources Bioefficacy : A review on the chemistry, metabolism, and dose response of methionine sources, including 2-hydroxy-4-(methylthio) butanoic acid (HMTBA) and DL-methionine (DL-Met), explores their bioefficacy. This includes their absorption, metabolic conversion, and utilization differences in animals, providing insights into their nutritional applications and statistical methods for bioefficacy comparison (Vázquez-Añón et al., 2017).
Environmental Applications
Corrosion Inhibition : Sulfamic acid, an analog in terms of sulfur-containing functional groups, is reviewed for its role as an environmentally friendly electrolyte for industrial cleaning and corrosion inhibition. This highlights the use of sulfonic and sulfonyl compounds in environmental protection and industrial applications (Verma & Quraishi, 2022).
Polyfluoroalkyl Chemicals Degradation : The microbial degradation of polyfluoroalkyl chemicals, which may share structural motifs with sulfonylamino acids in their persistence and environmental behavior, is reviewed. This offers a perspective on the environmental fate and degradation pathways of complex organic compounds (Liu & Avendaño, 2013).
Chemical and Material Science
Hydrophilic Interaction Chromatography : The review on stationary and mobile phases in hydrophilic interaction chromatography (HILIC) could be relevant for the separation and analysis of sulfonylamino acids and their derivatives. This method is particularly valuable for polar, weakly acidic, or basic samples, indicating the broad applicability of chromatographic techniques in research involving complex organic molecules (Jandera, 2011).
Xylan Derivatives : Research on the chemical modification of xylan into ethers and esters, including the synthesis of xylan esters with functional groups similar to "4-[(Methylsulfonyl)amino]butanoic acid," showcases the potential of such compounds in creating new materials with specific properties. This highlights the innovation in biopolymer research and its application potential in various fields (Petzold-Welcke et al., 2014).
Propiedades
IUPAC Name |
4-(methanesulfonamido)butanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NO4S/c1-11(9,10)6-4-2-3-5(7)8/h6H,2-4H2,1H3,(H,7,8) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXNVFRLQNKSJBT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)NCCCC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-{1-[5-(3-bromophenyl)thiophen-2-yl]ethylidene}hydroxylamine](/img/structure/B2831624.png)

![(Z)-N-(3-(prop-2-yn-1-yl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)benzo[d]thiazole-6-carboxamide](/img/structure/B2831627.png)
![3-Methyl-N-[[5-(2-methylpyrazol-3-yl)furan-2-yl]methyl]-2-oxo-1,3-benzoxazole-5-sulfonamide](/img/structure/B2831628.png)
![7-(2-Methoxyethyl)-8-[4-(4-methoxyphenyl)piperazin-1-yl]-1,3-dimethylpurine-2,6-dione](/img/structure/B2831629.png)

![N-(2-(4-(4-(4-methoxyphenyl)piperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)cyclopentanecarboxamide](/img/structure/B2831631.png)

![2-Amino-4-(4-chlorophenyl)-6-(4-methylbenzyl)-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide](/img/structure/B2831636.png)
![N-(2-(6-methyl-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)quinoxaline-6-carboxamide](/img/structure/B2831638.png)


![6-(1H-imidazol-1-yl)-3-(trifluoromethyl)[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2831643.png)
